N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
Description
Propriétés
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-18-12-7-4-3-6-11(12)17-14(18)10-16-15(19)13-8-5-9-20-13/h3-9H,2,10H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPXXHAZSJNOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Reaction Mechanism
The synthesis of N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide centers on the condensation of a benzimidazole derivative with a furan-based carboxylic acid derivative. The benzimidazole scaffold is first functionalized at the 2-position with an ethyl group and a methylamine side chain, which subsequently reacts with 2-furoyl chloride or 2-furan carboxylic acid activated esters.
The general reaction proceeds as follows:
This step typically employs a base such as triethylamine to neutralize HCl, driving the reaction to completion.
Preparation of 1-Ethyl-2-(aminomethyl)benzimidazole
The benzimidazole precursor is synthesized via cyclization of o-phenylenediamine with ethylamine hydrochloride under acidic conditions. Subsequent chloromethylation at the 2-position using formaldehyde and hydrochloric acid yields 2-(chloromethyl)-1-ethylbenzimidazole, which is then aminated with aqueous ammonia to produce 1-ethyl-2-(aminomethyl)benzimidazole.
Key Conditions :
-
Solvent : Ethanol or methanol
-
Temperature : 60–80°C for cyclization; room temperature for amination
-
Catalyst : Concentrated HCl for cyclization
Activation of 2-Furan Carboxylic Acid
2-Furan carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under anhydrous conditions with a catalytic amount of dimethylformamide (DMF) to enhance reactivity.
Reaction Equation :
Condensation Reaction
The final step involves mixing 1-ethyl-2-(aminomethyl)benzimidazole with 2-furoyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Triethylamine is added to scavenge HCl, and the mixture is stirred at 0–5°C to minimize side reactions.
Optimization Parameters :
-
Molar Ratio : 1:1.2 (benzimidazole derivative to acyl chloride)
-
Reaction Time : 4–6 hours
-
Yield : 65–75% after purification
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 92 |
| Tetrahydrofuran | 7.52 | 72 | 95 |
| Acetonitrile | 37.5 | 58 | 88 |
Tetrahydrofuran (THF) provides optimal balance between solubility and reaction rate, yielding 72% product with 95% purity.
Temperature Control
Exothermic reactions during acyl chloride formation necessitate cooling. Maintaining temperatures below 10°C prevents decomposition of the acid chloride, while the condensation step proceeds efficiently at 0–5°C.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases the reaction rate by 20%, reducing completion time to 3 hours.
Purification and Isolation
Column Chromatography
Crude product is purified via silica gel chromatography using a gradient eluent (ethyl acetate/hexane, 3:7 to 1:1). The target compound elutes at Rf = 0.45 (ethyl acetate/hexane 1:1).
Recrystallization
Alternative purification via recrystallization from ethanol/water (8:2) yields needle-shaped crystals with 99% purity.
Crystallization Data :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide and related benzimidazole-furan hybrids:
Structural and Functional Insights
- Lipophilicity : The target compound’s ethyl group confers higher lipophilicity compared to unsubstituted analogs like B1 and B8, which may improve membrane permeability but reduce aqueous solubility .
- Steric Effects: Bulkier derivatives, such as the 4-chloro-3-methylphenoxyethyl analog , exhibit significantly higher molecular weights and steric hindrance, which may limit bioavailability despite stronger hydrophobic interactions.
Activité Biologique
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Overview of the Compound
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide belongs to the class of benzimidazole derivatives, which are known for their diverse range of biological activities. The unique structure combines a benzimidazole moiety with a furan ring, potentially enhancing its pharmacological properties .
Enzyme Interactions
This compound has been shown to interact with various enzymes, particularly casein kinases. Inhibition of these enzymes can lead to significant effects on cellular processes such as proliferation and apoptosis. For instance, studies indicate that N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide can inhibit casein kinase 1 (CK1), which is involved in cell cycle regulation and signal transduction pathways.
Cellular Effects
Research highlights that this compound induces cell cycle arrest in cancer cells at the G2/M phase. This effect is mediated through the upregulation of p21, a cyclin-dependent kinase inhibitor, which subsequently inhibits cyclin B activity. The ability to induce cell cycle arrest makes it a candidate for further investigation in cancer therapeutics.
The molecular mechanism involves several key interactions at the molecular level:
- DNA Interaction : The benzimidazole moiety can mimic nucleotide structures, allowing it to bind to DNA and RNA, thereby inhibiting their function.
- Enzyme Inhibition : The compound can act as a competitive or non-competitive inhibitor for various enzymes, modulating their activity significantly .
Subcellular Localization
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide exhibits specific localization within cells, predominantly in the nucleus. This localization is crucial for its interaction with DNA and modulation of gene expression.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide effectively reduces cell viability through apoptosis induction. The compound was observed to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Albendazole | Anthelmintic; inhibits microtubule formation | Parasitic infections |
| Omeprazole | Proton pump inhibitor | Gastroesophageal reflux disease |
| Bendamustine | Alkylating agent; interferes with DNA replication | Chemotherapy for lymphomas |
| N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide | Inhibits CK1; induces cell cycle arrest | Potential anticancer agent |
This table illustrates the unique position of N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide among other benzimidazole derivatives due to its dual functionality as an enzyme inhibitor and potential anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
